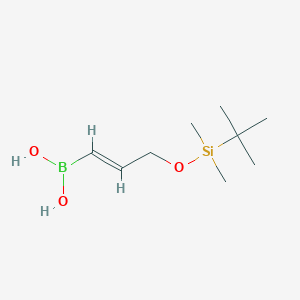

![molecular formula C17H13N5O B1460665 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-95-8](/img/structure/B1460665.png)

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

Übersicht

Beschreibung

“2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol” is a derivative of quinazoline . Quinazoline derivatives have a wide range of biological properties and are significant heterocyclic compounds .

Synthesis Analysis

The synthesis of quinazolinones, including “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol”, involves various procedures . One common approach involves the amidation of 2-aminobenzoic acid derivatives. For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .

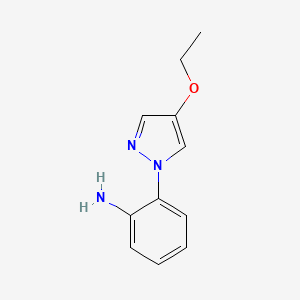

Molecular Structure Analysis

The molecular structure of “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol” can be analyzed using various spectroscopic techniques. For instance, the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 can confirm the structure of the compound .

Chemical Reactions Analysis

Quinazolinone derivatives, including “2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol”, undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been found to exhibit anticancer activity . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition (IC 50 = 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC 50 = 2.49 μM) .

Anti-inflammatory Activity

Quinazoline derivatives have also been reported to have anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.

Antibacterial Activity

These compounds have been found to exhibit antibacterial activity . This suggests that they could be used in the development of new antibiotics.

Antifungal Activity

Quinazoline derivatives have been reported to show antifungal activity . This could make them useful in the treatment of fungal infections.

Antioxidant Activity

These compounds have been found to have antioxidant properties . This could make them useful in the treatment of conditions associated with oxidative stress.

Antiviral Activity

Quinazoline derivatives have been reported to show antiviral activity . This suggests that they could be used in the development of new antiviral drugs.

Wirkmechanismus

Target of Action

The primary target of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is the poly (ADP-ribose) synthetase and the aspartate aminotransferase (ATCase) . These enzymes play crucial roles in various biological processes, including DNA repair and the urea cycle, respectively .

Mode of Action

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol acts as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate aminotransferase . This means that it competes with the natural substrates of these enzymes for binding, thereby reducing their activity .

Biochemical Pathways

By inhibiting poly (ADP-ribose) synthetase and aspartate aminotransferase, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol can affect several biochemical pathways. For instance, the inhibition of poly (ADP-ribose) synthetase can impact DNA repair processes, while the inhibition of aspartate aminotransferase can disrupt the urea cycle .

Result of Action

The molecular and cellular effects of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol’s action would depend on the specific context. For instance, in cells with damaged DNA, the inhibition of poly (ADP-ribose) synthetase could potentially lead to an accumulation of DNA damage . Similarly, in cells undergoing the urea cycle, the inhibition of aspartate aminotransferase could disrupt the cycle and lead to an accumulation of ammonia .

Eigenschaften

IUPAC Name |

2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTPCGFCDSVJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

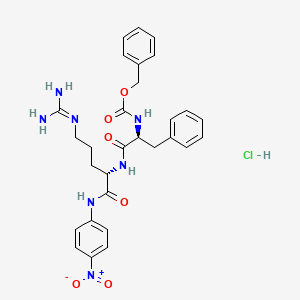

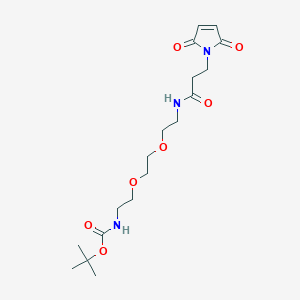

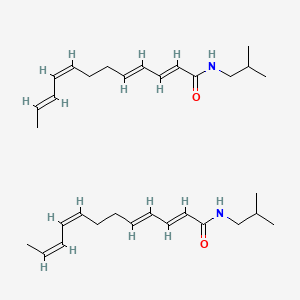

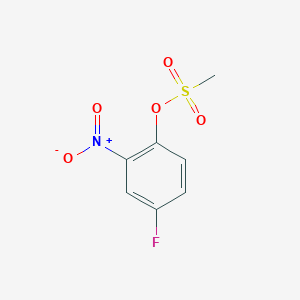

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)

![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)

![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)